molecular formula C19H22N2O2 B1227178 N,N'-Disalicylidene-1,5-pentanediamine

N,N'-Disalicylidene-1,5-pentanediamine

Cat. No.: B1227178
M. Wt: 310.4 g/mol
InChI Key: JDTPWGFQNPGGKT-UHFFFAOYSA-N
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Description

N,N'-Disalicylidene-1,5-pentanediamine is a Schiff base ligand synthesized by condensing salicylaldehyde with 1,5-pentanediamine. This tetradentate ligand features two imine (-C=N-) groups and four oxygen donors from phenolic hydroxyl groups, enabling coordination with transition metals and lanthanides. Its extended aliphatic chain (five methylene groups) distinguishes it from shorter-chain analogs like N,N'-disalicylidene-1,2-diaminoethane (salen) and aromatic analogs such as N,N'-disalicylidene-1,2-phenylenediamine. The ligand’s flexibility and bridging capacity make it suitable for forming polynuclear complexes and coordination polymers, particularly in materials science and catalysis .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[5-[(2-hydroxyphenyl)methylideneamino]pentyliminomethyl]phenol

InChI

InChI=1S/C19H22N2O2/c22-18-10-4-2-8-16(18)14-20-12-6-1-7-13-21-15-17-9-3-5-11-19(17)23/h2-5,8-11,14-15,22-23H,1,6-7,12-13H2

InChI Key

JDTPWGFQNPGGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCCCCN=CC2=CC=CC=C2O)O

Synonyms

isHOBzP-1,5-diamine
N,N'-bis(2-hydroxybenzylidene)pentane-1,5-diamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Schiff Base Ligands

Structural and Coordination Differences

Chain Length and Denticity
  • N,N'-Disalicylidene-1,2-diaminoethane (salen): The shortest-chain analog (two methylene groups) forms rigid, planar complexes with metals like Mn(III) and Fe(III). Its tetradentate coordination mode limits bridging capabilities compared to longer-chain analogs .
  • N,N'-Disalicylidene-1,5-pentanediamine : The five-methylene chain introduces conformational flexibility, enabling µ2- or µ3-bridging modes in polynuclear complexes. This flexibility facilitates the formation of 1D or 2D polymeric structures with lanthanides (e.g., Eu(III), Gd(III)) .
  • N,N'-Bis(salicylidene-1,4-butanediamine) : A four-methylene analog forms dimers or 1D polymers with Ln(III) ions, demonstrating intermediate flexibility between salen and the pentanediamine derivative .
Substituent Effects
  • Aromatic Backbones : N,N'-Disalicylidene-1,2-phenylenediamine () incorporates a rigid aromatic diamine, enhancing π-π interactions and electronic delocalization. This structural feature is critical in biomedical applications; e.g., its iron(III) complex acts as a ferroptosis inducer in cancer therapy . In contrast, the aliphatic 1,5-pentanediamine derivative lacks aromaticity but offers superior adaptability for constructing supramolecular architectures .
Metal Ion Extraction
  • N,N'-Disalicylidene-1,2-phenylenediamine : Modified silica disks functionalized with this ligand efficiently extract Zn(II) ions from aqueous solutions due to strong metal-imine binding and aromatic hydrophobicity .
Catalysis and Materials Science
  • Shorter-chain ligands (e.g., salen) are widely used in asymmetric catalysis (e.g., epoxidation) due to their rigid, preorganized geometry .
  • The pentanediamine ligand’s flexibility supports the synthesis of luminescent Ln(III) coordination polymers, leveraging its ability to bridge multiple metal centers .

Data Table: Key Properties of Selected Schiff Base Ligands

Compound Name Diamine Chain Length Denticity Coordination Mode Key Applications Reference
N,N'-Disalicylidene-1,2-diaminoethane 2 (C2) Tetradentate Mononuclear Catalysis, Mn(III) complexes
This compound 5 (C5) Tetradentate Polynuclear (1D/2D) Ln(III) polymers, Materials
N,N'-Disalicylidene-1,2-phenylenediamine Aromatic (C6) Tetradentate Mononuclear Zn(II) extraction, Biomedicine

Comparison with Non-Schiff Base Diamines

Flexibility vs. Functionality

  • N,N,N',N'-Tetramethyl-1,5-pentanediamine (): A non-Schiff base diamine with methyl substituents. The absence of salicylaldehyde groups eliminates metal-binding capacity but enhances solubility in organic solvents, making it useful as a surfactant or phase-transfer catalyst.
  • 1,5-Pentanediamine, dihydrochloride (): A primary diamine used in polymer crosslinking. Unlike the Schiff base derivative, it lacks imine groups, limiting its role in metal coordination but enabling covalent bonding in epoxy resins.

Data Table: Non-Schiff Base Diamines vs. This compound

Compound Name Functional Groups Key Properties Applications Reference
This compound Imine, phenolic Metal coordination, flexible Catalysis, polymers
N,N,N',N'-Tetramethyl-1,5-pentanediamine Tertiary amines Hydrophobic, non-coordinating Surfactants, organic synthesis
1,5-Pentanediamine dihydrochloride Primary amines High reactivity, hygroscopic Epoxy resins, biomaterials

Research Findings and Trends

  • Biological Activity : Schiff bases with aromatic backbones (e.g., phenylenediamine derivatives) show promise in anticancer therapies, whereas aliphatic analogs like 1,5-pentanediamine remain underexplored in biomedicine .
  • Materials Design : The pentanediamine ligand’s bridging capability is being leveraged to develop luminescent sensors and single-molecule magnets using Ln(III) ions .

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